![molecular formula C18H18N4O B11011371 [2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-2-yl)methanone](/img/structure/B11011371.png)
[2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-2-yl)methanone
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Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE: is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a pyridine ring. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The piperidine and pyridine rings are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods: Industrial production of benzimidazole derivatives, including 2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE, involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetonitrile, potassium carbonate.
Major Products: The major products of these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: In chemistry, 2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with nucleic acids and proteins makes it a valuable tool in biological research .
Medicine: In medicine, benzimidazole derivatives are explored for their anticancer, antihypertensive, and anti-inflammatory properties. 2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE is no exception and is being investigated for its potential therapeutic applications .
Industry: Industrially, the compound is used in the synthesis of dyes, pigments, and other materials that require stable, bioactive compounds .
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE involves its interaction with various molecular targets, including enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Piperidine: Often used in pharmaceuticals for its biological activity.
Pyridine: Known for its use in various chemical reactions and as a building block in drug synthesis.
Uniqueness: What sets 2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE apart is its combination of three distinct moieties, each contributing to its overall biological activity. This unique structure allows for a wide range of interactions with biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C18H18N4O |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C18H18N4O/c23-18(15-9-3-5-11-19-15)22-12-6-4-10-16(22)17-20-13-7-1-2-8-14(13)21-17/h1-3,5,7-9,11,16H,4,6,10,12H2,(H,20,21) |
InChI Key |
VAKWBBYXAZKWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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